

In-Depth Technical Guide to YM-758 Monophosphate

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Compound of Interest

Compound Name: YM-758

Cat. No.: B1241951

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Abstract

YM-758 monophosphate is a novel small molecule inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, also known as the "funny" (If) current. By selectively targeting the If current in the sinoatrial node, **YM-758** monophosphate effectively reduces heart rate with a strong and specific activity. This mechanism of action makes it a promising therapeutic agent for circulatory system diseases such as angina pectoris, myocardial infarction, and congestive heart failure. This technical guide provides a comprehensive overview of the core properties of **YM-758** monophosphate, including its physicochemical characteristics, mechanism of action, metabolic pathways, and available pharmacokinetic data. Detailed experimental methodologies and signaling pathway diagrams are presented to support further research and development.

Physicochemical Properties

YM-758 monophosphate, with the chemical name (–)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide monophosphate, possesses the following physicochemical properties:

Property	Value	Source
Molecular Formula	C26H35FN3O8P	PubChem
Molecular Weight	567.5 g/mol	PubChem
Chemical Structure	See Figure 1	ResearchGate

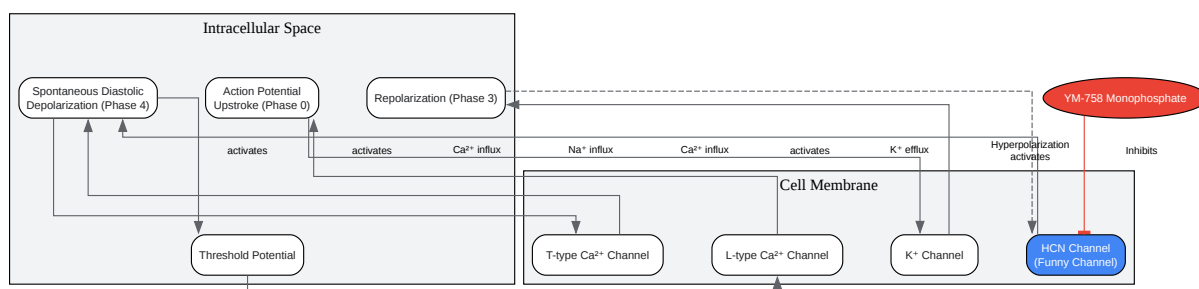
Figure 1: Chemical Structure of **YM-758** Monophosphate.

Note: Data on solubility and pKa are not readily available in the public domain.

Mechanism of Action and Signaling Pathway

YM-758 monophosphate is a selective inhibitor of the I_f current, which plays a crucial role in the spontaneous diastolic depolarization of pacemaker cells in the sinoatrial (SA) node. The I_f current is a mixed sodium-potassium current that is activated upon hyperpolarization of the cell membrane. By inhibiting this current, **YM-758** monophosphate slows the rate of diastolic depolarization, leading to a decrease in the firing rate of the SA node and consequently, a reduction in heart rate.^{[1][2]} This targeted action on the heart's natural pacemaker allows for heart rate reduction without significant effects on other cardiovascular parameters.

The following diagram illustrates the signaling pathway of the cardiac pacemaker potential and the point of intervention for **YM-758** monophosphate.



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Mechanism of I_f Channel Inhibition by **YM-758**.

Metabolism and Pharmacokinetics

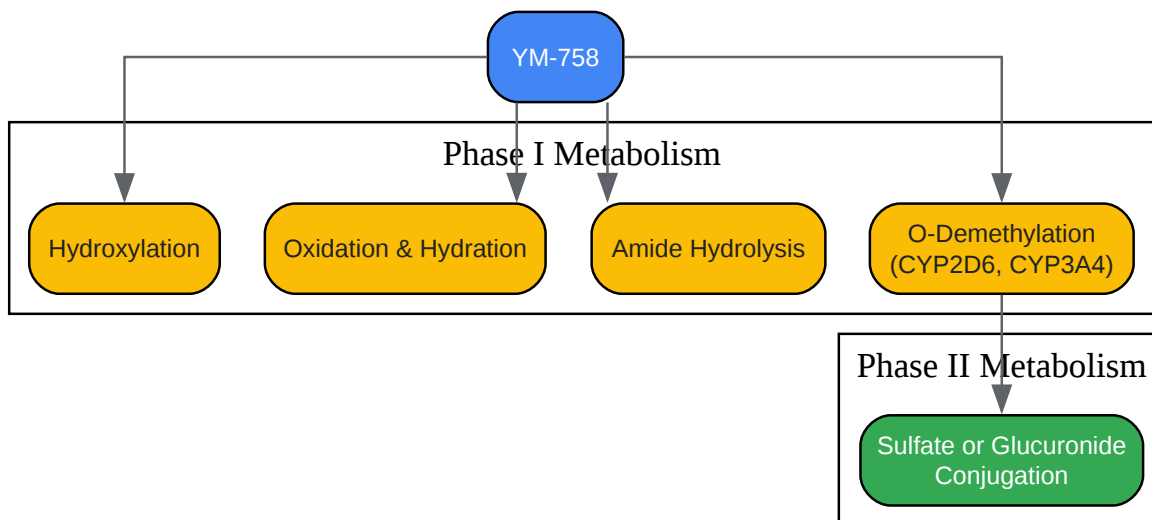
Metabolic Pathways

In vivo studies in mice, rats, rabbits, dogs, and monkeys have shown that **YM-758** undergoes extensive metabolism.^{[1][2]} The primary metabolic pathways are consistent across species and involve:

- Hydroxylation
- Oxidation followed by hydration
- Amide hydrolysis
- O-demethylation followed by sulfate or glucuronide conjugation^[1]

The in vitro metabolism of **YM-758** is mediated by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.

The metabolic scheme of **YM-758** in rats is depicted in the following diagram.



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Metabolic Pathways of **YM-758**.

Pharmacokinetics

Pharmacokinetic studies have been conducted in several animal species. The absolute bioavailability of **YM-758** has been reported to be between 7.5% and 16.6% in rats and between 16.1% and 22.0% in dogs. A summary of available pharmacokinetic parameters is presented below.

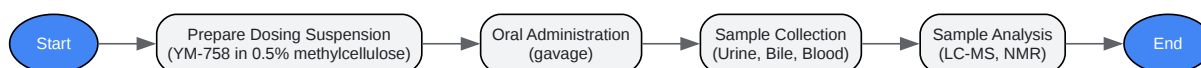
Species	Route	Dose	Bioavailability (%)	Cmax	Tmax	AUC	t1/2	Clearance	Vd	Source
Rat	Oral	-	7.5 - 16.6	N/A	N/A	N/A	N/A	N/A	N/A	Request PDF
Dog	Oral	-	16.1 - 22.0	N/A	N/A	N/A	N/A	N/A	N/A	Request PDF

N/A: Data not publicly available.

Experimental Protocols

In Vivo Oral Administration in Rats

The following is a general protocol for the oral administration of **YM-758** monophosphate to rats for metabolic studies, based on available literature.^[1]



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Workflow for Oral Dosing in Rats.

Detailed Steps:

- **Acclimatization:** Male Sprague-Dawley rats are acclimatized for at least one week before the study.
- **Dosing Suspension Preparation:** **YM-758** monophosphate is suspended in a 0.5% (w/v) aqueous solution of methylcellulose to the desired concentration.
- **Administration:** The suspension is administered orally to the rats via gavage.
- **Sample Collection:**
 - **Urine and Feces:** Animals are housed in metabolic cages for the collection of urine and feces at specified time intervals.
 - **Bile:** For biliary excretion studies, rats undergo bile duct cannulation prior to administration, and bile is collected.
 - **Blood:** Blood samples are collected from the tail vein or via cardiac puncture at predetermined time points.
- **Sample Processing and Analysis:**

- Plasma is separated from blood samples by centrifugation.
- All biological samples are analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the parent drug and its metabolites.[1][2]

Pharmacodynamics

While it is established that **YM-758** monophosphate is a potent If channel inhibitor, specific quantitative pharmacodynamic data, such as IC₅₀ or EC₅₀ values for If channel inhibition and dose-response relationships for heart rate reduction, are not available in the public domain.

Safety and Toxicology

Comprehensive safety and toxicology data for **YM-758** monophosphate are not publicly available. Standard preclinical safety and toxicology evaluations for a cardiovascular drug would typically include in vitro assessments of off-target effects and in vivo studies in at least two species (one rodent, one non-rodent) to evaluate for potential adverse effects on major organ systems.

Conclusion

YM-758 monophosphate is a promising If channel inhibitor with a clear mechanism of action for heart rate reduction. Its metabolic profile is well-characterized across several preclinical species. However, a comprehensive understanding of its quantitative pharmacokinetic and pharmacodynamic properties, as well as its safety profile, requires further disclosure of non-public data. This technical guide provides a foundation for researchers and drug development professionals interested in the further investigation and potential clinical application of **YM-758** monophosphate.

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